molecular formula C7H5ClINO2 B3039310 2-Amino-3-chloro-5-iodobenzoic acid CAS No. 101012-31-1

2-Amino-3-chloro-5-iodobenzoic acid

Cat. No.: B3039310
CAS No.: 101012-31-1
M. Wt: 297.48 g/mol
InChI Key: DZCKORLNNQYXLL-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-5-iodobenzoic acid is a chemical compound with the molecular formula C7H5ClINO2 . It is used in a wide range of medical and industrial applications, as well as in human and animal nutrition products such as pharmaceutical intermediates and polarizing films for Liquid Crystal Display (LCD) chemicals .


Synthesis Analysis

The synthesis of 2-chloro-5-iodobenzoic acid can be achieved by subjecting methyl 2-aminobenzoate to iodination, substitution, a Sandmeyer reaction, and hydrolysis under alkaline conditions . This method is characterized by modification or optimization of process steps and parameters based on traditional iodination, substitution, the Sandmeyer reaction, and hydrolysis .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H5ClINO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12) .


Chemical Reactions Analysis

The synthesis of 2-iodobenzoic acid via the diazotization of anthranilic acid is commonly performed in university organic chemistry labs . One of its most common uses is as a precursor for the preparation of IBX and Dess–Martin periodinane, both used as mild oxidants .


Physical and Chemical Properties Analysis

The physical form of this compound is a solid . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Chloranthraniliprole: 2-Amino-3-methylbenzoic acid, a related compound, was used as a precursor in the synthesis of Chloranthraniliprole, a pesticide. This process involved several steps, including hydrogenation, chlorination, and aminolysis, demonstrating the compound's utility in complex chemical synthesis (Zheng Jian-hong, 2012).

Chemical Reactions and Properties

  • Palladium-catalysed Carbonylation: 2-Iodoaniline derivatives, closely related to 2-Amino-3-chloro-5-iodobenzoic acid, were used as substrates in palladium-catalysed carbonylation, demonstrating their reactivity in synthesizing complex organic compounds (P. Ács et al., 2006).

Applications in Antibiotic Biosynthesis

  • Synthesis of Chlorinated Analogues for Antibiotic Research: Chlorinated derivatives of 3-amino-5-hydroxybenzoic acid, a structurally similar compound, were prepared for studies in antibiotic biosynthesis, highlighting the relevance of such chlorinated compounds in developing pharmaceuticals (A. Becker, 1984).

Photodecomposition Studies

  • Photodecomposition of Chlorobenzoic Acids: Research on chlorobenzoic acids, which are structurally related to this compound, examined their photodecomposition under ultraviolet irradiation, providing insights into their environmental behavior and degradation processes (D. Crosby & E. Leitis, 1969).

Molecular Cocrystals Research

  • Formation of Molecular Cocrystals: Studies on molecular cocrystals involving amino-substituted benzoic acids, which are structurally similar to this compound, demonstrate the compound's potential in forming complex molecular structures, useful in materials science and drug development (D. Lynch et al., 1997).

Biological Activity Analysis

  • Biological Activity of Metal Complexes: Complexes of metals with 2-aminobenzoic acid and its chlorinated derivatives have been synthesized and analyzed for their structural characteristics and biological activities, showing the compound's relevance in bioinorganic chemistry (A. Essawy et al., 2014).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-amino-3-chloro-5-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClINO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCKORLNNQYXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 526 mg (1.69 mmol) of 2-amino-3-chloro-5-iodo-benzoic acid methyl ester in 9.0 mL methanol was added 474 mg of potassium hydroxide (8.44 mmol). The solution was stirred at room temperature for 18 hours. An additional 474 mg (8.44 mmol) of potassium hydroxide was added and the solution was heated in an oil bath at 45° C. for 4.5 hours. The solution was acidified to pH=3 by a dropwise addition of 1N aqueous hydrochloric acid. The resulting precipitate was collected by vacuum filtration. The solid was dissolved in methanol and concentrated to dryness. Acetone was added to the residue and the insoluble white precipitates were filtered off. The filtrate was concentrated to afford 500 mg (1.68 mmol, quantitative yield) of 2-amino-3-chloro-5-iodo-benzoic acid as a brown powder. 1H NMR (500 MHz, DMSO-d6) δ 7.95 (d, 1H), 7.76 (d, 1H), 6.91 (s, br., 2H); MS: m/z 295.8 (M−H+).
Quantity
526 mg
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reactant
Reaction Step One
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474 mg
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reactant
Reaction Step One
Quantity
9 mL
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solvent
Reaction Step One
Quantity
474 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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